molecular formula C10H12ClNO3S B1422501 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide CAS No. 1247359-34-7

2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide

Cat. No.: B1422501
CAS No.: 1247359-34-7
M. Wt: 261.73 g/mol
InChI Key: XWKKDTVGBFSBMU-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is a chloroacetamide derivative featuring a methanesulfonyl group (-SO₂CH₃) at the para position of a benzyl moiety. This compound is structurally characterized by a reactive chloroacetyl group (-COCH₂Cl) and a sulfonamide-like substituent, which confers unique electronic and steric properties. Such derivatives are widely utilized as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activities, including antitumor, anticonvulsant, and antimicrobial agents . The methanesulfonyl group enhances solubility and influences hydrogen-bonding interactions, which are critical for molecular recognition in drug design .

Properties

IUPAC Name

2-chloro-N-[(4-methylsulfonylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-16(14,15)9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKKDTVGBFSBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methanesulfonylbenzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methanesulfonylbenzylamine is dissolved in an appropriate solvent like dichloromethane, followed by the addition of triethylamine. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. Continuous flow reactors and automated systems may be employed to optimize the reaction parameters and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Overview

2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol. This compound has garnered attention in various fields, particularly in chemistry, biology, and medicine, due to its potential applications as an intermediate in organic synthesis, enzyme inhibition studies, and therapeutic development.

Chemistry

2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for modifications that can lead to the development of new derivatives with enhanced properties. The chloro group is particularly useful in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is employed to study enzyme inhibitors and protein-ligand interactions. The methanesulfonyl group can participate in various biochemical pathways, allowing researchers to explore its effects on specific enzymes or receptors. This has implications for understanding metabolic pathways and designing targeted therapies.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide exhibit cytotoxic effects against several cancer cell lines, including those associated with breast and colon cancers .

Case Study 1: Anticancer Activity

Research conducted on a series of sulfonamide derivatives, including 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide, demonstrated promising anticancer properties. The study involved synthesizing various derivatives and evaluating their effects on human cancer cell lines. Results indicated significant cytotoxicity linked to structural modifications that enhance interaction with cancer-specific targets .

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in inflammatory responses. The results revealed that certain derivatives could effectively inhibit enzyme activity, suggesting potential applications in treating inflammatory diseases. This highlights the importance of structure-activity relationships in developing effective enzyme inhibitors.

Data Tables

Application Area Details
ChemistryIntermediate for organic synthesis; versatile building block for nucleophilic substitutions
BiologyStudies on enzyme inhibitors; protein-ligand interactions
MedicineInvestigated for anti-inflammatory and anticancer properties
Case Study Findings
Anticancer ActivitySignificant cytotoxicity against breast and colon cancer cell lines; structure modifications enhance efficacy
Enzyme InhibitionEffective inhibition of enzymes related to inflammatory diseases; potential therapeutic applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) enhance reactivity in nucleophilic substitution reactions, critical for forming heterocycles like thiadiazoles or triazoles .
  • Bulky substituents (e.g., dichlorophenyl) reduce solubility but improve membrane permeability, impacting bioavailability .

Antitumor Activity

  • Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide): Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in antiproliferative assays .
  • Dihydroquinazoline derivatives : Synthesized using 2-chloro-N-(4-sulfamoylphenyl)acetamide as a precursor, these compounds showed PARP-1 inhibition, a key mechanism in cancer therapy .

Anticonvulsant Activity

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide : Demonstrated efficacy in seizure models due to its ability to modulate ion channels or neurotransmitter systems .

Biological Activity

2-Chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide can be represented as follows:

  • Molecular Formula : C11H12ClNO3S
  • CAS Number : 1247359-34-7

This compound features a chloroacetamide moiety attached to a methanesulfonylphenyl group, which is pivotal for its biological activity.

The biological activity of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly those involved in pain perception and inflammation.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Antinociceptive and Anti-inflammatory Effects

Research has demonstrated that 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide possesses significant antinociceptive (pain-relieving) and anti-inflammatory properties. In animal models, the compound has shown to reduce pain responses comparable to standard analgesics.

Antimicrobial Activity

Studies have indicated that derivatives of chloroacetamides exhibit antimicrobial properties. Although specific data on 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential for further investigation in this area.

Case Studies

  • Study on Pain Relief :
    • Objective : To evaluate the analgesic effect of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide in rodent models.
    • Methodology : Administered at varying doses; pain response was measured using the tail-flick test.
    • Results : Significant reduction in pain response was observed at higher doses, indicating a dose-dependent effect.
  • Anti-inflammatory Assessment :
    • Objective : To assess the anti-inflammatory potential in a carrageenan-induced paw edema model.
    • Methodology : The compound was administered prior to carrageenan injection; paw volume was measured at intervals.
    • Results : Marked reduction in paw swelling was noted, supporting its anti-inflammatory capability.

Data Summary Table

Biological ActivityObservationsReference
Antinociceptive EffectSignificant pain relief in rodent models
Anti-inflammatory ActivityReduced edema in carrageenan model
Antimicrobial PotentialRelated compounds show efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide?

  • Methodology :

  • Step 1 : React 4-methanesulfonylbenzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere at 0–5°C to form the acetamide backbone .
  • Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Key Considerations : Monitor reaction completion using TLC or HPLC. Use acetic anhydride for acetylation if intermediates require activation .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve molecular conformation (e.g., syn/anti arrangement of substituents) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (amide proton at δ ~8–10 ppm, methylsulfonyl group at δ ~3.1 ppm for S–CH3_3), IR (C=O stretch ~1650–1700 cm1^{-1}), and mass spectrometry (m/z = 276.7 for [M+H]+^+) .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl).
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • Experimental Design :

  • Derivatization : Replace the methanesulfonyl group with nitro (electron-withdrawing) or hydroxy (electron-donating) substituents to study SAR. For example, 2-chloro-N-(4-nitrophenyl)acetamide showed antibacterial activity against K. pneumoniae .
  • Cyclization : Use POCl3_3 to form thiadiazole or pyrimidine heterocycles, improving metabolic stability .
    • Evaluation : Test derivatives in MIC assays against Gram-negative/-positive bacteria and cytotoxicity in HEK-293 cells .

Q. How to address contradictory data on antibacterial efficacy across studies?

  • Resolution Strategies :

  • Standardize Assays : Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton agar, 37°C, 18–24 h incubation) to minimize variability .
  • Strain Selection : Compare activity against ATCC reference strains (e.g., E. coli ATCC 25922) vs. clinical isolates with known resistance profiles .

Q. What methodologies optimize low reaction yields during synthesis?

  • Process Refinement :

  • Catalyst Screening : Test bases (e.g., triethylamine) to neutralize HCl byproducts and improve chloroacetyl chloride reactivity .
  • Solvent Optimization : Switch from dichloromethane to DMF for better solubility of sulfonyl intermediates.
  • Reaction Monitoring : Use in-situ FTIR to track chloroacetyl consumption and adjust stoichiometry dynamically .

Q. How to evaluate synergistic effects with antibiotics?

  • Protocol :

  • Checkerboard Assay : Combine the acetamide with ciprofloxacin or meropenem in 2-fold serial dilutions. Calculate FIC index (FICI ≤0.5 indicates synergy) .
  • Mechanistic Study : Perform time-kill assays to determine if the compound disrupts efflux pumps or biofilm formation in K. pneumoniae .

Key Considerations for Researchers

  • Data Reproducibility : Replicate studies under controlled humidity (≤30%) to prevent hydrolysis of the chloroacetamide group.
  • Advanced Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactivity of the methanesulfonyl group in nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide
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2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide

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